molecular formula C15H15NO2 B7938145 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine

4-Acetyl-2-(3,4-dimethylphenoxy) pyridine

Cat. No.: B7938145
M. Wt: 241.28 g/mol
InChI Key: AKCRZWGEQRNQAC-UHFFFAOYSA-N
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Description

4-Acetyl-2-(3,4-dimethylphenoxy) pyridine (CAS 1546175-39-6) is a substituted pyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol, features a pyridine scaffold, a privileged structure in drug discovery known for its profound effect on pharmacological activity and its role as a key pharmacophore . The presence of the acetyl group at the 4-position and the 3,4-dimethylphenoxy moiety at the 2-position of the pyridine ring makes it a valuable building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. Pyridine derivatives are extensively utilized in the development of broad-spectrum therapeutic agents due to their water solubility, stability, and capacity to establish hydrogen bonds, which are crucial for interactions with biological targets . This specific compound serves as a key intermediate for researchers exploring new chemical entities in areas such as anti-infectives, non-steroidal anti-inflammatory drugs (NSAIDs), and treatments for central nervous system disorders, given the established utility of similar substituted pyridine compounds in these fields . Researchers value this scaffold for its versatility and the ease with which it can be converted into various functional derivatives, enabling the exploration of diverse biological pathways . This product is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care, referring to the provided Safety Data Sheet. The product is typically maintained under cold-chain conditions to ensure stability .

Properties

IUPAC Name

1-[2-(3,4-dimethylphenoxy)pyridin-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-4-5-14(8-11(10)2)18-15-9-13(12(3)17)6-7-16-15/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCRZWGEQRNQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NC=CC(=C2)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine typically involves the reaction of 2-chloropyridine with 3,4-dimethylphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

  • Reduction: Reduction reactions can yield the corresponding pyridine derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.

Scientific Research Applications

Anti-Inflammatory and Anti-Cancer Potential

4-Acetyl-2-(3,4-dimethylphenoxy) pyridine has been identified as a lead compound in the development of anti-inflammatory and anti-cancer drugs. The compound's structure facilitates interactions with biological targets involved in inflammatory pathways and cancer progression. Preliminary studies using molecular docking techniques suggest that this compound can effectively inhibit various enzymes and receptors linked to these diseases .

Case Studies

Several studies have documented the efficacy of this compound:

  • A study demonstrated that derivatives of pyridine compounds with similar structures showed significant inhibitory activity against cancer cell lines .
  • Another research highlighted the potential of pyridine derivatives in inhibiting vascular endothelial growth factor receptors (VEGFR), crucial for tumor proliferation control .

Pesticide Development

The compound is also explored for its utility in agrochemicals, particularly in pesticide formulation. Its structural characteristics allow it to act effectively against various pests while being less harmful to beneficial organisms.

Herbicidal Properties

Research indicates that compounds with similar phenoxy moieties exhibit herbicidal activity, suggesting that this compound could be developed into effective herbicides .

Chemical Reactivity

The chemical reactivity of this compound is attributed to its functional groups:

  • The acetyl group can undergo hydrolysis.
  • The dimethylphenoxy group can participate in electrophilic aromatic substitution reactions, allowing further functionalization.

Synthetic Pathways

Various synthetic methods have been developed for producing this compound, each offering different yields and conditions suited for specific applications:

  • Common methods include nucleophilic substitutions and electrophilic aromatic substitutions tailored to enhance yield and purity.

Comparative Data Table

Application AreaSpecific UseMechanism/TargetReferences
PharmaceuticalsAnti-inflammatory drugsInhibition of TNF-α, IL-6
Anti-cancer agentsVEGFR inhibition
AgrochemicalsPesticidesTargeting pest-specific pathways
HerbicidesInhibition of weed growth

Mechanism of Action

4-Acetyl-2-(3,4-dimethylphenoxy) pyridine can be compared with other similar compounds, such as 2-(3,4-dimethylphenoxy) pyridine and 4-acetylpyridine. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific combination of acetyl and phenoxy groups, which can impart distinct chemical and biological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine with structurally related pyridine derivatives, emphasizing substituent variations and their implications:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound C₁₅H₁₅NO₂ Acetyl (C4), 3,4-dimethylphenoxy (C2) 241.29 Intermediate for pharmaceuticals
4-Acetyl-2-(2,5-dimethylphenoxy) pyridine C₁₅H₁₅NO₂ Acetyl (C4), 2,5-dimethylphenoxy (C2) 241.29 Similar synthesis; steric effects vary
4-Acetyl-2-(2,6-dimethylphenoxy) pyridine C₁₅H₁₅NO₂ Acetyl (C4), 2,6-dimethylphenoxy (C2) 241.29 Increased steric hindrance
2-Amino-4-(2-chloro-5-phenyl) pyridine derivatives C₁₈H₁₅ClN₂ Chloro, phenyl, amino groups 300–545 Antimicrobial, corrosion inhibition
3,4-Dimethoxy-2-hydroxymethylpyridine C₈H₁₁NO₃ Methoxy (C3, C4), hydroxymethyl (C2) 169.18 Pharmaceutical intermediate
Key Observations:
  • Substituent Position and Reactivity: The position of methyl groups on the phenoxy ring (e.g., 3,4- vs. 2,5- or 2,6-dimethyl) significantly alters steric and electronic properties.
  • Functional Group Impact: The acetyl group enhances electrophilicity at the pyridine’s C4 position, facilitating nucleophilic additions. In contrast, amino or hydroxymethyl groups (e.g., in 3,4-dimethoxy-2-hydroxymethylpyridine) increase hydrogen-bonding capacity, favoring biological interactions .

Biological Activity

4-Acetyl-2-(3,4-dimethylphenoxy) pyridine is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C14_{14}H15_{15}NO2_2. The compound features a pyridine ring substituted with an acetyl group and a 3,4-dimethylphenoxy moiety, which influences its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : The compound has shown efficacy against several bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of cancer cells, particularly in hematologic malignancies.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes linked to disease pathways.

The mechanism through which this compound exerts its effects is not fully elucidated but is thought to involve interactions with molecular targets such as enzymes and receptors. The acetyl group may facilitate binding to active sites, while the phenoxy moiety could enhance lipophilicity and membrane permeability.

Antimicrobial Activity

A study conducted on various derivatives of pyridine compounds found that this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This data underscores the potential of this compound as a lead structure for developing new antibiotics.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines. For instance:

Cell LineIC50_{50} (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These findings suggest that the compound may be a candidate for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Compound A (e.g., 3-Acetylpyridine)Lacks phenoxy groupModerate antimicrobial activity
Compound B (e.g., Dimethylpyridine)No acetyl substitutionMinimal anticancer properties
4-Acetyl-2-(3,4-dimethylphenoxy) Contains both acetyl and phenoxyHigh antimicrobial & anticancer activity

This table illustrates how the structural features of this compound contribute to its enhanced biological activities compared to its analogs.

Q & A

Q. What are the optimal synthetic routes for 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine, and what purification methods ensure high yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 3,4-dimethylphenol with a halogenated pyridine derivative under alkaline conditions (e.g., NaOH in dichloromethane) facilitates ether bond formation. Acetylation of the pyridine ring can be achieved using acetic anhydride in the presence of a catalyst. Purification methods include column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol or methanol to achieve >95% purity. Monitoring reaction progress via TLC and confirming purity via HPLC is critical .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for acetyl (δ ~2.5 ppm) and aromatic protons (δ 6.5–8.0 ppm).
  • FT-IR: Stretching vibrations for C=O (~1680 cm1^{-1}) and aryl-O-aryl (~1250 cm1^{-1}) validate functional groups.
  • GC-MS/EI: Determines molecular ion ([M+^+]) and fragmentation patterns.
  • HPLC-PDA: Quantifies purity and detects impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of pyridine vapors.
  • Storage: Keep in airtight containers under inert atmosphere (N2_2) at 2–8°C.
  • Spill Management: Neutralize with activated charcoal and dispose as hazardous waste (refer to safety codes H300-H313 for toxicity) .

Advanced Research Questions

Q. How does the thermal decomposition mechanism of this compound compare to structurally related pyridine derivatives?

Methodological Answer: Thermogravimetric analysis (TGA) under N2_2 reveals decomposition stages:

Pyridine Loss (150–250°C): Governed by particle size and gate-opening structural transitions (activation energy EaE_a ~120–150 kJ/mol via Vyazovkin isoconversional method).

Acetyl Group Degradation (250–400°C): Exothermic peaks in DSC correlate with oxidative decomposition.
Comparatively, nitroprusside analogs (e.g., FePyNP) show lower EaE_a due to ligand-metal interactions, highlighting the role of substituents in thermal stability .

Q. What methodologies are recommended for analyzing spin crossover (SCO) behavior in pyridine-based coordination polymers incorporating this compound?

Methodological Answer:

  • SQUID Magnetometry: Measures magnetic susceptibility shifts (e.g., high-spin Fe2+^{2+} to low-spin transitions).
  • DSC: Detects enthalpy changes (ΔH\Delta H) during SCO.
  • Mössbauer Spectroscopy: Resolves oxidation states and spin configurations.
    For SCO-active complexes, particle size <100 nm enhances sensitivity to external stimuli (temperature/pressure) due to reduced lattice strain .

Q. How can researchers resolve contradictions between thermogravimetric and calorimetric data when studying decomposition kinetics?

Methodological Answer:

  • Cross-Validation: Use TGA for mass loss profiles and DSC for enthalpy changes.
  • Kinetic Modeling: Apply the Vyazovkin isoconversional method to compute EaE_a as a function of conversion (α\alpha). Discrepancies often arise from competing solid-state reactions (e.g., sublimation vs. oxidative decomposition), requiring multi-technique analysis (e.g., coupling TGA with FT-IR gas analysis) .

Q. What computational approaches are suitable for modeling the electronic structure and hydrogen bonding potential of this compound?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to predict HOMO-LUMO gaps and electrostatic potential surfaces.
  • Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMSO) to assess hydrogen bonding with biomolecular targets.
  • Docking Studies: Evaluate binding affinity with proteins (e.g., cytochrome P450) using AutoDock Vina, leveraging pyridine’s hydrogen bond acceptor capacity .

Q. How can the gate-opening phase transition in related coordination polymers inform sensor applications of this compound?

Methodological Answer: Gate-opening transitions in analogs like FePyTCN enable selective guest molecule adsorption (e.g., CO2_2, H2_2O) via interlaminar diffusion. To replicate this:

  • Thin-Film Fabrication: Use Langmuir-Blodgett techniques to create 2D layers.
  • Particle Size Control: Ball milling reduces crystallite size to <50 nm, enhancing surface area and response kinetics.
  • In Situ Raman Spectroscopy: Monitors structural changes during guest inclusion for real-time sensing .

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